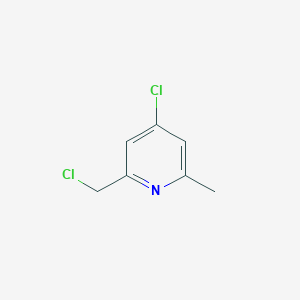

4-Chloro-2-(chloromethyl)-6-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMIJUWHBYJBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268797 | |

| Record name | 4-Chloro-2-(chloromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775262-74-3 | |

| Record name | 4-Chloro-2-(chloromethyl)-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775262-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(chloromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Chloromethyl 6 Methylpyridine and Analogous Structures

Direct Chlorination Approaches

Direct chlorination methods aim to introduce chlorine atoms onto a pre-existing pyridine (B92270) scaffold in a single or minimal number of steps. These can be divided into techniques targeting the alkyl side-chains and those targeting the aromatic ring itself.

Side-Chain Chlorination of Alkylpyridine Precursors

This approach focuses on the direct conversion of a methyl group on the pyridine ring into a chloromethyl group. The primary precursor for the target compound in these syntheses would be 4-Chloro-2,6-lutidine .

The chlorination of methyl groups at the 2-position of the pyridine ring can be achieved through a stepwise reaction with elemental chlorine. google.com This process, which proceeds via a radical mechanism, was found to be effective under specific controlled conditions, overcoming the issue of the reaction stalling due to the formation of hydrochloride salts. google.com

Key conditions for this reaction include:

Temperature: Maintaining a reaction temperature between 40 and 80°C is crucial. google.com

Inert Diluent: The reaction is carried out in an inert solvent. google.com

HCl Scavenger: The presence of a hydrochloric acid binding agent, such as an inorganic base, is necessary to prevent the formation of the pyridine hydrochloride salt, which is difficult to chlorinate. google.com

This method allows for the stepwise chlorination to yield mono-, di-, and trichloromethyl pyridines from simple starting materials in a single step. google.com

Table 1: Conditions for Radical-Mediated Side-Chain Chlorination An interactive data table based on research findings.

| Parameter | Condition | Rationale | Source |

| Reagent | Elemental Chlorine (Cl₂) | Provides chlorine radicals for substitution. | google.com |

| Precursor | 2-Methylpyridine homologue (e.g., 4-Chloro-2,6-lutidine) | Starting material with target methyl group. | google.com |

| Temperature | 40 - 80 °C | Optimal range for controlled stepwise chlorination. | google.com |

| Solvent | Inert Diluent (e.g., CCl₄) | Provides a medium for the reaction without interfering. | google.com |

| Additive | HCl Binding Agent (Inorganic) | Neutralizes HCl byproduct to prevent reaction stoppage. | google.com |

While agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are most commonly associated with converting hydroxyl groups to chlorides, other reagents can achieve direct chlorination of activated methyl groups. Trichloroisocyanuric acid (TCCA), a derivative of cyanuric chloride, is effective for the allylic-type chlorination of methyl groups on pyridine rings. orientjchem.org This reaction provides a pathway for direct conversion without proceeding through an alcohol intermediate.

For instance, the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) to yield the corresponding 2-(chloromethyl) derivative was successfully performed using TCCA in chloroform (B151607) at reflux. orientjchem.org This suggests a viable route for the direct chlorination of the methyl group in a precursor like 4-Chloro-2,6-lutidine.

Ring Chlorination Strategies

This strategy involves introducing the chlorine atom at the C-4 position of the pyridine ring as a key step. The typical starting material for this process is 2,6-Lutidine (2,6-dimethylpyridine).

One documented method involves the chlorination of a 2,6-dimethyl-4-hydroxypyridine (B130123) intermediate. In this pathway, the hydroxyl group at the 4-position is substituted with chlorine. A specific patent describes using a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to carry out this transformation, yielding 2,6-dimethyl-4-chloropyridine (4-Chloro-2,6-lutidine). google.com

An alternative approach starts with the N-oxide of the pyridine derivative. For example, 4-Nitro-2,3-dimethylpyridine N-oxide can be converted to 4-Chloro-2,3-dimethylpyridine 1-oxide by heating it with hydrochloric acid and sodium chloride in acetonitrile. chemicalbook.com Similarly, reacting 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid at high temperatures can produce 4-chloro-2-methyl-pyridine-N-oxide. patsnap.com This ring chlorination is often followed by deoxygenation of the N-oxide to yield the final chlorinated pyridine base.

Multi-Step Synthesis Pathways from Simpler Pyridine Derivatives

Complex substituted pyridines are frequently assembled through multi-step sequences that build upon simpler, more readily available precursors. These pathways rely heavily on functional group interconversions to install the desired substituents in a controlled and selective manner.

Functional Group Interconversions Leading to Chloromethyl Moieties

A robust and widely employed strategy for synthesizing chloromethyl-substituted pyridines involves a three-stage functional group interconversion: oxidation of a methyl group, followed by reduction (if necessary), and finally chlorination.

The general pathway can be outlined as follows:

Oxidation: A methyl group on the pyridine ring is oxidized to a higher oxidation state. A common method is the oxidation of a lutidine derivative using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to form a pyridinedicarboxylic acid. patsnap.com For selective oxidation of one methyl group, other methods can be employed, such as conversion to an N-oxide followed by rearrangement with acetic anhydride (B1165640) to form an acetoxymethyl group. orientjchem.org

Reduction to Alcohol: If the methyl group is oxidized to a carboxylic acid, it must be converted to the corresponding alcohol. This can be achieved through esterification to form a methyl ester, followed by reduction with a reducing agent like potassium borohydride (B1222165) (KBH₄) to yield the hydroxymethyl group (a pyridylmethanol). patsnap.comgoogle.com

Chlorination of Alcohol: The final and crucial step is the conversion of the hydroxymethyl group to the target chloromethyl group. **Thionyl chloride (SOCl₂) ** is the most common and effective reagent for this transformation. orientjchem.orgpatsnap.com The reaction converts the pyridylmethanol derivative into the corresponding chloromethylpyridine, often as a hydrochloride salt.

For the specific synthesis of 4-Chloro-2-(chloromethyl)-6-methylpyridine , this pathway would logically start from the 4-Chloro-2,6-lutidine intermediate. One of the methyl groups would be selectively oxidized to a hydroxymethyl group to form 4-chloro-6-methyl-2-pyridinemethanol , which would then be treated with thionyl chloride for the final conversion.

Table 2: Example of a Multi-Step Synthesis of a Dichloromethylpyridine An interactive data table illustrating the FGI pathway starting from 2,6-Lutidine.

| Step | Reaction | Reagents | Intermediate/Product | Source |

| 1 | Oxidation | Potassium Permanganate (KMnO₄), Water | 2,6-Pyridinedicarboxylic acid | patsnap.com |

| 2 | Esterification | Methanol (B129727), Acid Catalyst | 2,6-Pyridinedimethyl diformate | patsnap.com |

| 3 | Reduction | Reducing Agent (e.g., NaBH₄) | 2,6-Pyridinedimethanol | patsnap.com |

| 4 | Chlorination | Thionyl Chloride (SOCl₂) | 2,6-Di(chloromethyl)pyridine | patsnap.com |

Reduction of Acylpyridines to Hydroxymethyl Intermediates

A common pathway to introduce a hydroxymethyl group onto a pyridine ring involves the reduction of a corresponding acyl derivative, such as a carboxylic acid or an ester. This transformation is a fundamental step that converts an oxidized carbon into a primary alcohol, which can be further functionalized.

For instance, a general and widely used method is the reduction of a pyridine carboxylate ester. A patent for a related compound, 4-(chloromethyl)pyridine (B78701) hydrochloride, describes a process where methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol. google.com This type of reduction can be accomplished using various reducing agents. While the specific choice of reagent depends on the substrate and desired selectivity, common examples include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

In the context of synthesizing the target molecule, a plausible precursor would be an ester of 4-chloro-6-methylpyridine-2-carboxylic acid. The reduction of this ester would yield (4-chloro-6-methylpyridin-2-yl)methanol, the key hydroxymethyl intermediate, which is then ready for the subsequent chlorination step. The reaction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) when using sodium borohydride.

Chlorination of Hydroxymethylpyridines

The conversion of a hydroxymethyl group to a chloromethyl group is a critical step in forming the final product. This is a nucleophilic substitution reaction where the hydroxyl group is transformed into a better leaving group, which is then displaced by a chloride ion. Thionyl chloride (SOCl₂) is a frequently used and highly effective reagent for this purpose. prepchem.com

The reaction of a hydroxymethylpyridine with thionyl chloride readily produces the corresponding chloromethylpyridine. For example, the synthesis of 6-chloro-2-chloromethylpyridine is achieved by treating 6-chloro-2-pyridylmethanol with thionyl chloride in a solvent like methylene (B1212753) chloride at room temperature. prepchem.com However, care must be taken with reaction conditions, as excessive heating or prolonged reaction times can sometimes lead to unwanted side reactions, such as the replacement of other ring substituents (e.g., a bromo group) with chlorine. mdpi.com

Phosphorus oxychloride (POCl₃) is another reagent capable of effecting this transformation. A solvent-free protocol suitable for large-scale preparations involves heating the hydroxypyridine substrate with an equimolar amount of POCl₃ in a sealed reactor. nih.gov This method has been shown to be efficient for a variety of hydroxylated nitrogen-containing heterocycles. nih.gov

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Room temperature, in a solvent like CH₂Cl₂ | High reactivity, readily available | Produces toxic SO₂ gas; can cause over-chlorination if not controlled | prepchem.commdpi.com |

| Phosphorus Oxychloride (POCl₃) | 140–160 °C, solvent-free, sealed reactor | Suitable for large scale, high yield, equimolar reagent use | Requires high temperatures and specialized equipment (sealed reactor) | nih.gov |

N-Oxidation and Subsequent Functionalization

Activating the pyridine ring towards substitution is often challenging due to its electron-deficient nature. gcwgandhinagar.com N-oxidation is a powerful strategy to overcome this, wherein the pyridine nitrogen is oxidized to form a pyridine N-oxide. This modification alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and facilitating functionalization of side chains. gcwgandhinagar.comacs.org

The synthesis of related pyridine derivatives has been achieved through a multi-step process starting with N-oxidation. researchgate.net For example, the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride involves the initial N-oxidation of the pyridine ring, followed by methylation and hydroxylation to yield the 2-hydroxymethyl intermediate. researchgate.net This intermediate is then chlorinated. researchgate.net

This "umpolung" or reversal of polarity strategy is versatile. Once the N-oxide is formed, various reagents can be used to introduce functionality. The N-oxide group activates an adjacent methyl group for reactions like hydroxylation or directs the introduction of other groups onto the ring itself. nih.gov After the desired functionalization at the C2 position is complete, the N-oxide can be removed through a deoxygenation step to restore the pyridine ring. This approach provides a regioselective route to 2-functionalized pyridines that may not be achievable by direct methods. gcwgandhinagar.comnih.govscite.ai

Alternative and Optimized Synthetic Routes

Beyond the classical methods, alternative strategies have been developed to optimize the synthesis of functionalized pyridines, focusing on efficiency, selectivity, and greener processes.

Utilization of Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that provides an effective route to functionalized pyridines. wikipedia.org The process typically involves treating a halogenated pyridine with an organolithium reagent, such as n-butyllithium (nBuLi). gcwgandhinagar.com This reaction exchanges the halogen atom (commonly bromine or iodine) for a lithium atom, creating a highly reactive lithiated pyridine species. gcwgandhinagar.comwikipedia.org

This lithiated intermediate behaves as a potent nucleophile and can react with a variety of electrophiles to introduce different functional groups. gcwgandhinagar.com To synthesize a chloromethylpyridine derivative, one could envision a strategy starting with a dihalopyridine. A selective metal-halogen exchange at the desired position, followed by a reaction with an electrophile like formaldehyde (B43269) or a protected equivalent, would introduce the hydroxymethyl precursor group, which can then be chlorinated.

The regioselectivity of the metal-halogen exchange can be influenced by the position of the halogens and the presence of other directing groups on the pyridine ring. znaturforsch.comacs.org This method avoids the sometimes harsh conditions of other synthetic routes and allows for the precise construction of polysubstituted pyridines. znaturforsch.comdur.ac.uk

Green Chemistry Approaches in Chloromethylation

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net These principles have been applied to the synthesis of pyridine derivatives.

Green approaches in chloromethylation and related pyridine syntheses include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. The chlorination of hydroxypyridines using POCl₃ in a sealed reactor is an example of a solvent-free process. nih.gov

Use of Greener Solvents: When solvents are necessary, replacing traditional hazardous solvents with more environmentally benign alternatives is a key goal. For example, 2-methyltetrahydrofuran (B130290) (MeTHF), derived from renewable resources, has been used as a replacement for less desirable solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) in various organometallic reactions. researchgate.net

These methods contribute to making the synthesis of complex molecules like this compound more sustainable and environmentally responsible. biosynce.com

Scalability and Industrial Production Considerations

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, reliable, and cost-effective. For a compound like this compound, several factors are critical.

Safety and Thermal Hazard Assessment: Many reactions used in pyridine synthesis, particularly those involving N-oxides or highly reactive organometallics, can have significant exothermic decomposition potential. researchgate.net Thorough safety investigations using techniques like differential scanning calorimetry (DSC) are essential to understand and control thermal hazards, preventing runaway reactions on a large scale. researchgate.net

Process and Reactor Design: The choice of reactor is crucial. For gas-phase chlorinations, which are common in industry, reactor design must manage high temperatures (often >250°C) and prevent the formation of tarry by-products that can clog equipment. google.com Specialized reactors with features like specific gas distributors and self-priming stirrers can improve the contact between reagents, increasing the utilization of reactants like chlorine gas and reducing reaction times. google.com

Reagent Selection and Cost: On an industrial scale, the cost and availability of raw materials are paramount. While a reagent may be effective in the lab, a cheaper, safer, or easier-to-handle alternative is often sought for large-scale production. For instance, while various chlorinating agents exist, the choice between SOCl₂, POCl₃, or gaseous chlorine depends on cost, safety infrastructure, and process compatibility. mdpi.comnih.govgoogle.com

Efficiency and Throughput: To maximize productivity, industrial processes are highly optimized. This includes developing "telescoped" procedures where multiple steps are combined into one continuous process, minimizing the need for isolation and purification of intermediates. researchgate.net Such strategies lead to higher throughput and reduced solvent waste. Large-scale syntheses of related chloro-terpyridines have been successfully developed, demonstrating that complex pyridine derivatives can be produced in significant quantities. tue.nl

Waste Management and Environmental Impact: Industrial processes must comply with strict environmental regulations. This involves minimizing waste streams, recycling solvents, and treating effluent to remove hazardous materials. The adoption of green chemistry principles during process development is crucial for sustainable industrial production.

Process Optimization for Enhanced Yield and Purity

The industrial production of substituted chloromethylpyridines necessitates the optimization of reaction parameters to maximize yield and purity while maintaining cost-effectiveness and environmental sustainability. Research into the synthesis of analogous compounds, such as 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, highlights key areas for process optimization. researchgate.net A common approach involves a multi-step synthesis that is streamlined by performing sequential reactions without the isolation of intermediates, which can significantly improve productivity and reduce solvent usage. researchgate.net

One optimized process for a related compound involves three main steps: researchgate.net

Methoxylation: The initial step often involves the introduction of a methoxy (B1213986) group. For instance, 3,5-Dimethyl-4-nitropyridine-1-oxide can be methoxylated using sodium hydroxide (B78521) and methanol to yield 3,5-Dimethyl-4-methoxypyridine-1-oxide. researchgate.net

Hydroxymethylation: This is followed by the introduction of a hydroxymethyl group. This can be achieved through a reaction sequence involving dimethyl sulfate, ammonium (B1175870) persulfate, and hydrogen peroxide. researchgate.net

Chlorination: The final step is the chlorination of the hydroxymethyl group to the desired chloromethyl group, often using a chlorinating agent like thionyl chloride. researchgate.netprepchem.com

Optimization strategies focus on several key parameters:

Solvent Choice: Utilizing a single solvent system across multiple steps or choosing solvents that are easily removed and recycled can enhance the greenness of the process.

Reagent Stoichiometry: Careful control of the molar ratios of reactants is crucial. For example, in the synthesis of 4-(chloromethyl)pyridine hydrochloride from 4-pyridinemethanol, the molar ratio of the alcohol to thionyl chloride is maintained at 1:(1.1-1.3) to ensure complete conversion while minimizing side reactions. google.com

Temperature and Reaction Time: Precise control over reaction temperature and duration is critical. In the oxidation of 4-methylpyridine (B42270) to isonicotinic acid, a precursor for some chloromethylpyridines, the temperature is held at 75-80°C for 35 minutes to ensure complete reaction. google.com Over-chlorination can be a significant side reaction if the reaction is allowed to proceed for too long or at an elevated temperature. mdpi.com

Work-up and Purification: The purification method greatly impacts the final purity. Column chromatography on silica (B1680970) gel is a common method for purifying chlorinated pyridine derivatives. prepchem.com

The following table summarizes optimized conditions for the synthesis of a related compound, 2-bromo-6-chloromethylpyridine, highlighting the impact of the chlorinating agent on product distribution. mdpi.com

| Chlorinating Agent | Reaction Time (h) | Temperature (°C) | Conversion to 2-bromo-6-chloromethylpyridine (%) | Conversion to 2-chloro-6-chloromethylpyridine (%) |

| SOCl₂ | 1 | 25 | 80 | 20 |

| SOCl₂ | 3 | 25 | 65 | 35 |

| Cyanuric chloride/DMF | 12 | 25 | >95 | <5 |

This table illustrates how the choice of chlorinating agent and reaction time can be optimized to maximize the yield of the desired product while minimizing the formation of over-chlorinated byproducts.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and amenability to automation and scale-up. asianpubs.org The application of flow reactors to the synthesis of heterocyclic compounds, including derivatives of this compound, is an area of active research.

Flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. nih.gov The synthesis of chloromethylpyridines often involves such conditions. For example, the generation of highly unstable chloromethylmagnesium chloride has been successfully achieved in a continuous flow reactor, with a residence time of only 2.6 seconds, for subsequent reactions with aldehydes and ketones. nih.gov

A study on the synthesis of 2-chloro-5-((2-(4-nitrobenzylidene)hydrazinyl)methyl)pyridine from 2-chloro-5-(chloromethyl)pyridine (B46043) utilized a flow reactor for a continuous and efficient reaction. asianpubs.org The key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, was synthesized and then reacted with aromatic aldehydes in the flow system. asianpubs.org This approach demonstrated several benefits:

Rapid Reaction Times: The reaction to form the final product was completed within a residence time of 5 minutes. asianpubs.org

High Yield and Purity: The continuous flow process resulted in a 90% yield of the desired product with high purity. asianpubs.org

Improved Safety and Control: The steady temperature maintenance, enhanced mixing, and efficient heat dissipation in the flow reactor contribute to a safer and more controlled process. asianpubs.org

The following table outlines the parameters for a continuous flow synthesis of a hydrazone derivative starting from a chloromethylpyridine. asianpubs.org

| Reactant 1 | Reactant 2 | Catalyst | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |

| 2-chloro-5-(hydrazinylmethyl)pyridine | 4-nitrobenzaldehyde | Acetic Acid | 1.772 | 5 | 90 |

This table demonstrates the efficiency of continuous flow synthesis for a derivative of a chloromethylpyridine, highlighting the short reaction time and high yield achieved.

The adoption of continuous flow technology for the synthesis of this compound and its analogs holds significant promise for developing more efficient, safer, and scalable manufacturing processes.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Chloromethyl 6 Methylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The benzylic-like chloride of the chloromethyl group at the 2-position of the pyridine (B92270) ring is an excellent leaving group, making this site highly reactive towards a variety of nucleophiles. This reactivity allows for the straightforward introduction of oxygen, nitrogen, sulfur, and phosphorus-containing moieties through SN2-type displacement reactions.

Introduction of Oxygen-Containing Functionalities (e.g., Ethers, Alcohols)

The formation of ethers is accomplished by reacting 4-Chloro-2-(chloromethyl)-6-methylpyridine with an alkoxide or a phenoxide nucleophile. This reaction proceeds via a standard Williamson ether synthesis mechanism.

| Nucleophile | Reagent | Product | Yield (%) |

| Hydroxide (B78521) | KOH/NaOH | (4-chloro-6-methylpyridin-2-yl)methanol | Data not available |

| Methoxide | NaOMe | 4-Chloro-2-(methoxymethyl)-6-methylpyridine | Data not available |

| Ethoxide | NaOEt | 4-Chloro-2-(ethoxymethyl)-6-methylpyridine | Data not available |

Formation of Nitrogen-Containing Derivatives (e.g., Amines, Quaternary Salts)

The reaction of this compound with various nitrogen-based nucleophiles provides access to a range of amino-substituted derivatives. The reaction with ammonia (B1221849) can yield the primary amine, while secondary and tertiary amines can be synthesized using the corresponding primary or secondary amine reactants. However, due to the high reactivity of the chloromethyl group, these reactions can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

The formation of quaternary ammonium salts is a common and often high-yielding reaction for benzylic halides. This occurs when this compound is treated with a tertiary amine.

| Nucleophile | Reagent | Product | Yield (%) |

| Ammonia | NH₃ | (4-chloro-6-methylpyridin-2-yl)methanamine | Data not available |

| Diethylamine | HN(C₂H₅)₂ | 4-chloro-N,N-diethyl-1-(6-methylpyridin-2-yl)methanamine | Data not available |

| Trimethylamine | N(CH₃)₃ | 2-((trimethylammonio)methyl)-4-chloro-6-methylpyridine chloride | Data not available |

Sulfur and Phosphorus Nucleophile Reactions

Sulfur-containing derivatives can be synthesized through the reaction of this compound with sulfur nucleophiles. For instance, reaction with sodium thiomethoxide would yield the corresponding methyl thioether.

Phosphorus-containing functionalities can be introduced via reactions with phosphorus nucleophiles. A common method for the formation of phosphonates is the Michaelis-Arbuzov reaction, which involves the reaction of an alkyl halide with a trialkyl phosphite (B83602) nih.govorganic-chemistry.orgnih.gov. In the case of this compound, reaction with triethyl phosphite would be expected to yield diethyl (4-chloro-6-methylpyridin-2-ylmethyl)phosphonate. Another route to phosphorus-containing derivatives is the reaction with phosphines, such as triphenylphosphine, to form phosphonium (B103445) salts.

| Nucleophile | Reagent | Product | Reaction Type | Yield (%) |

| Methanethiolate | NaSCH₃ | 4-Chloro-6-methyl-2-((methylthio)methyl)pyridine | Nucleophilic Substitution | Data not available |

| Triethyl phosphite | P(OEt)₃ | Diethyl (4-chloro-6-methylpyridin-2-ylmethyl)phosphonate | Michaelis-Arbuzov | Data not available |

| Triphenylphosphine | PPh₃ | (4-chloro-6-methylpyridin-2-ylmethyl)triphenylphosphonium chloride | Nucleophilic Substitution | Data not available |

Cross-Coupling Reactions

The chlorine atom at the 4-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, vinyl, alkynyl, and other organic fragments onto the pyridine core.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide sigmaaldrich.comwalisongo.ac.idrsc.org. This reaction is a versatile method for the formation of biaryl compounds. While specific examples for the Suzuki-Miyaura coupling of this compound are not detailed in the provided search results, related chloropyridines are known to undergo this transformation. The reactivity of the chloro-substituent in such couplings is generally lower than that of the corresponding bromo or iodo derivatives, often requiring more active catalysts or harsher reaction conditions.

| Coupling Partner | Catalyst System | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-(Chloromethyl)-6-methyl-4-phenylpyridine | Data not available |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / Base | 2-(Chloromethyl)-4-(4-methoxyphenyl)-6-methylpyridine | Data not available |

Other Metal-Catalyzed Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling methodologies can be employed to functionalize the 4-position of the pyridine ring. These include the Heck, Sonogashira, and Negishi couplings.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene organic-chemistry.org. The reaction of this compound with an alkene like styrene (B11656) would be expected to yield a stilbene-like derivative.

Sonogashira Coupling: This reaction is a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide rsc.orgnih.govresearchgate.net. This would allow for the introduction of an alkynyl substituent at the 4-position.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide in a palladium- or nickel-catalyzed reaction.

| Reaction Type | Coupling Partner | Catalyst System | Product | Yield (%) |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Base | 2-(Chloromethyl)-6-methyl-4-styrylpyridine | Data not available |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI / Base | 2-(Chloromethyl)-6-methyl-4-(phenylethynyl)pyridine | Data not available |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(Chloromethyl)-6-methyl-4-phenylpyridine | Data not available |

Reactivity of the Pyridine Ring Halogen

The chlorine atom attached to the pyridine ring of this compound is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the presence of other substituents on the ring. This section explores the primary pathways through which this halogen participates in chemical reactions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In the context of this compound, the pyridine nitrogen atom acts as an electron-withdrawing group, rendering the carbon atom attached to the chlorine susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net Subsequently, the leaving group, in this case, the chloride ion, is eliminated, restoring the aromaticity of the pyridine ring. The presence of electron-withdrawing substituents, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing the Meisenheimer intermediate and facilitating the reaction. libretexts.org

While direct studies on this compound are not extensively detailed in the provided results, the principles of SNAr on chloropyridine derivatives are well-established. For instance, the reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by glutathione S-transferase, proceeds via the displacement of the chlorine atom. researchgate.net The rate of this substitution is influenced by the electronic properties and position of other substituents on the pyridine ring. researchgate.net Similarly, the regioselective SNAr at the 4-position of 2,4-dichloroquinazoline (B46505) precursors with amine nucleophiles is a widely used method in medicinal chemistry, highlighting the favorability of substitution at the 4-position. mdpi.com

The reactivity of the chlorine at the 4-position of the pyridine ring in this compound is expected to be significant, allowing for the introduction of a variety of nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyridine Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 2,4,6-trinitrochlorobenzene | aq. NaOH | 2,4,6-trinitrophenol | libretexts.org |

| 2-Chloropyridine derivatives | Glutathione | Glutathione conjugates | researchgate.net |

| 2,4-dichloroquinazoline | Amines | 2-chloro-4-aminoquinazolines | mdpi.com |

This table provides examples of SNAr reactions on related chloro-aromatic and heteroaromatic compounds to illustrate the general principles.

Organometallic Reagent Reactivity

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles and strong bases. youtube.com Their reactivity with aryl halides can lead to either substitution or other transformations. The reactivity of these reagents is highly dependent on the metal, with organolithium compounds being generally more reactive than Grignard reagents. msu.edu

In the context of this compound, the reaction with organometallic reagents could potentially proceed through a few pathways. One possibility is a metal-halogen exchange, where the chlorine atom on the pyridine ring is replaced by the metal from the organometallic reagent. This would form a pyridyl Grignard or pyridyllithium reagent, which can then be used in subsequent reactions.

Another potential reaction is nucleophilic addition to the pyridine ring, although this is less common for simple aryl halides unless activated. However, Grignard and organolithium reagents are known to add to carbonyl and nitrile functional groups. msu.edu

It is important to note that the high basicity of Grignard and organolithium reagents can lead to side reactions, such as elimination reactions with alkyl halides. youtube.com Given the presence of a chloromethyl group in the target molecule, this is a competing pathway that must be considered. Gilman reagents (diorganocopper reagents), being less basic, are often used for cross-coupling reactions with alkyl halides to avoid elimination. youtube.com

A study on the synthesis of a bromine-substituted (chloromethyl)pyridine utilized a Turbo Grignard reagent (isopropylmagnesium chloride lithium chloride complex) for a metal-halogen exchange on 2,6-dibromopyridine. semanticscholar.org This demonstrates the feasibility of using organometallic reagents to functionalize halopyridines.

Other Significant Transformations

Beyond reactions at the pyridine ring halogen, this compound can undergo other important chemical transformations, primarily involving oxidation and reduction of the pyridine ring and its substituents.

Oxidation Pathways

The oxidation of pyridine derivatives can lead to the formation of N-oxides or the oxidation of alkyl side chains. A known process involves the oxidation of 2-methyl-4-nitropyridine-N-oxide with hydrochloric acid to produce 4-chloro-2-methyl-pyridine-N-oxide. patsnap.com This N-oxide can then be further reacted.

Another relevant oxidation reaction is the conversion of a methyl group on the pyridine ring to a carboxylic acid. For instance, 4-chloro-2-methylpyridine (B118027) can be oxidized using potassium permanganate (B83412) in water to yield 4-chloro-2-picolinic acid. patsnap.com This transformation is a common strategy for introducing a carboxylic acid functionality onto a pyridine ring.

Table 2: Examples of Oxidation Reactions of Pyridine Derivatives

| Starting Material | Reagent | Product | Reference |

| 2-Methyl-4-nitropyridine-N-oxide | Concentrated HCl | 4-Chloro-2-methyl-pyridine-N-oxide | patsnap.com |

| 4-Chloro-2-methylpyridine | Potassium permanganate | 4-Chloro-2-picolinic acid | patsnap.com |

Reduction Strategies

Reduction reactions involving pyridine derivatives can target the pyridine ring itself or its substituents. A key transformation is the reduction of a pyridine-N-oxide back to the corresponding pyridine. For example, 4-chloro-2-methylpyridine-N-oxide can be reduced to 4-chloro-2-methylpyridine using phosphorus trichloride (B1173362) in an organic solvent like carbon tetrachloride. patsnap.com This deoxygenation step is crucial for obtaining the desired pyridine derivative after N-oxidation has been used to modulate reactivity or for other synthetic purposes.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Chloromethyl 6 Methylpyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Chloro-2-(chloromethyl)-6-methylpyridine, three distinct signals are expected in the aromatic region and two in the aliphatic region.

Methyl Protons (-CH₃): The protons of the methyl group at position 6 are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm.

Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl group at position 2, being adjacent to an electronegative chlorine atom and the pyridine (B92270) ring, would appear as a singlet further downfield, estimated to be in the range of δ 4.6-4.8 ppm.

Aromatic Protons (H-3 and H-5): The two protons on the pyridine ring are in different chemical environments. The H-3 and H-5 protons are expected to appear as two distinct singlets (or very narrow doublets due to meta-coupling, which is often not resolved) in the downfield region, typically between δ 7.0 and δ 8.0 ppm.

These predictions are supported by data from analogous compounds. For instance, in 4-Chloro-2-methylpyridine (B118027), the methyl protons appear at a specific chemical shift, and the aromatic protons show distinct signals corresponding to their positions relative to the chloro and methyl substituents nih.gov. Similarly, spectral data for 4-Chloro-2,6-dimethyl-3-nitropyridine shows distinct signals for its methyl groups and the remaining aromatic proton chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogues

| Functional Group | Predicted Shift (δ ppm) for Target Compound | Experimental Shift (δ ppm) for 4-Chloro-2-methylphenol chemicalbook.com | Experimental Shift (δ ppm) for 4-Chloro-2,6-dimethyl-3-nitropyridine chemicalbook.com |

|---|---|---|---|

| Methyl (-CH₃) | ~2.5 (s, 3H) | 2.201 (s, 3H) | Not specified |

| Chloromethyl (-CH₂Cl) | ~4.7 (s, 2H) | N/A | N/A |

| Aromatic (H-3) | ~7.2-7.4 (s, 1H) | 7.03 (d, 1H) | Not specified |

| Aromatic (H-5) | ~7.1-7.3 (s, 1H) | 7.07 (d, 1H) | Not specified |

s = singlet, d = doublet. Note: The analogues have different substitution patterns which significantly influence the exact chemical shifts and splitting patterns.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives a separate signal. For this compound, seven distinct signals are anticipated.

Methyl Carbon (-CH₃): Expected in the upfield region, around δ 20-25 ppm.

Chloromethyl Carbon (-CH₂Cl): Expected around δ 45-50 ppm.

Aromatic Carbons (C2, C3, C4, C5, C6): These will appear in the downfield region (δ 120-160 ppm). The carbons directly attached to chlorine (C4) and the nitrogen atom (C2, C6) will be the most deshielded.

Analysis of related structures, such as 1-chloro-2-methylpropane (B167039) and 2-chloro-2-methylpropane, demonstrates how the position of a chlorine atom and methyl groups influences the chemical shifts of the carbon atoms, allowing for the differentiation of isomers nih.govnp-mrd.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| -C H₃ | 20-25 |

| -C H₂Cl | 45-50 |

| C3 | 120-125 |

| C5 | 122-127 |

| C4-Cl | 145-150 |

| C2 | 150-155 |

| C6 | 158-163 |

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the target compound, COSY would not show many correlations as most proton groups are expected to be singlets. However, it would definitively confirm the absence of proton-proton coupling between the methyl, chloromethyl, and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹J-coupling). dtic.mil It would be used to unambiguously assign each proton signal to its attached carbon. For example, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~20-25 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²J and ³J-coupling). dtic.mil This is exceptionally useful for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

The methyl protons (~2.5 ppm) correlating to C6 and C5.

The chloromethyl protons (~4.7 ppm) correlating to C2 and C3.

The H-3 proton correlating to C2, C4, and the chloromethyl carbon.

The H-5 proton correlating to C4, C6, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and analyzing their fragmentation patterns upon electron ionization (EI). mdpi.com

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.04 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed (M, M+2, M+4 peaks).

Key fragmentation pathways would likely involve:

Loss of a chlorine radical (-Cl) to give a fragment at m/z 140.

Loss of the chloromethyl radical (-CH₂Cl) to give a fragment corresponding to 4-chloro-6-methylpyridine.

A base peak corresponding to the tropylium-like ion formed after rearrangement and loss of other fragments.

Studies on related chloro-compounds show characteristic fragmentation patterns involving the loss of chlorine and subsequent rearrangements, which aids in structural confirmation. chemicalbook.com

LC-MS is employed for the analysis of less volatile or thermally unstable compounds and is highly effective for analyzing complex mixtures, such as reaction progress monitoring or impurity profiling during synthesis. A sensitive LC-MS/MS method could be developed for the trace analysis of this compound in various matrices. dtic.mil Using a suitable column (e.g., C18) and mobile phase, the compound can be separated from its isomers and related impurities. The mass spectrometer, often using a softer ionization technique like electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ at m/z 176.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass. missouri.edunih.gov

For this compound, the molecular formula is C₇H₇Cl₂N. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N). missouri.edumsu.edu This calculated value serves as a benchmark against which the experimentally measured mass is compared. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), confirms the compound's elemental formula with high confidence. ramansystems.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₂N |

| Calculated Monoisotopic Mass | 175.00078 Da |

| Common Adducts in HRMS | [M+H]⁺, [M+Na]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 176.00806 Da |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. acs.org The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations, allowing for the identification of functional groups. researchgate.netspecac.com For this compound, the spectrum is expected to show characteristic peaks for the substituted pyridine ring, the chloromethyl group, and the methyl group.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and chloromethyl groups are found just below 3000 cm⁻¹. libretexts.orglibretexts.org The pyridine ring itself has characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. mdpi.comresearchgate.net The presence of substituents influences the exact position and intensity of these bands. The C-Cl stretching vibrations for both the ring and the chloromethyl group are expected in the fingerprint region, generally below 850 cm⁻¹. wpmucdn.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Pyridine Ring) | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (CH₃ and CH₂Cl) | Stretching | 3000 - 2850 | Medium |

| Pyridine Ring | C=C and C=N Stretching | 1610 - 1570, 1560 - 1430 | Strong-Medium |

| Methyl (CH₃) | Bending (Asymmetric/Symmetric) | ~1460, ~1380 | Medium |

| Chloromethyl (CH₂Cl) | Bending (Scissoring) | ~1435 | Medium |

| C-Cl (Aryl) | Stretching | 850 - 750 | Strong |

| C-Cl (Alkyl) | Stretching | 750 - 650 | Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to FT-IR. upenn.edu While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. For this reason, symmetric and non-polar bonds often produce strong Raman signals. ramansystems.com

In the analysis of this compound, Raman spectroscopy is particularly useful for observing the symmetric "ring breathing" mode of the pyridine ring, which typically gives a strong, sharp peak around 1000 cm⁻¹. missouri.eduresearchgate.net Furthermore, C-Cl stretching vibrations are known to be strong in Raman spectra, providing clear signals for the chloro-substituents. ramansystems.comresearchgate.net The combination of FT-IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes. rsc.org

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Pyridine Ring) | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₃ and CH₂Cl) | Stretching | 3000 - 2850 | Medium-Strong |

| Pyridine Ring | C=C and C=N Stretching | 1610 - 1570 | Strong |

| Pyridine Ring | Ring Breathing (Symmetric) | 1050 - 990 | Very Strong |

| C-Cl (Aryl and Alkyl) | Stretching | 850 - 650 | Strong |

X-ray Crystallography

Elucidation of Solid-State Molecular Structure and Conformation

While a specific crystal structure for this compound is not publicly available, its solid-state geometry can be reliably inferred from closely related structures, such as 2-(chloromethyl)pyridine (B1213738). researchgate.net The central pyridine ring is expected to be essentially planar, a characteristic feature of aromatic systems. wikipedia.org The C-N and C-C bond lengths within the ring will show values intermediate between single and double bonds due to electron delocalization. The substituents—chlorine, methyl, and chloromethyl groups—will cause minor distortions in the ring's bond angles from the ideal 120°. The carbon-chlorine bond of the chloromethyl group is a standard single bond. researchgate.net

| Structural Parameter | Typical Value (based on analogues) | Reference |

|---|---|---|

| Pyridine Ring C-N Bond Length | ~1.34 Å | researchgate.net |

| Pyridine Ring C-C Bond Length | 1.38 - 1.40 Å | nist.gov |

| Ring C-Cl Bond Length | ~1.74 Å | researchgate.net |

| Chloromethyl C-Cl Bond Length | ~1.81 Å | researchgate.net |

| Pyridine Ring C-N-C Angle | ~117° | researchgate.net |

| Pyridine Ring C-C-C Angle | 118 - 121° | nist.gov |

| Pyridine Ring C-C-N Angle | ~124° | researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound is governed by a network of weak intermolecular interactions. Given the functional groups present, both weak hydrogen bonds and halogen bonds are expected to be significant structure-directing forces. nih.gov

Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors. This occurs when a region of positive electrostatic potential (a "σ-hole") on the halogen atom interacts attractively with a nucleophilic region on an adjacent molecule, such as the nitrogen lone pair or the π-system of a pyridine ring. wikipedia.orgprinceton.edu C-Cl···N and C-Cl···Cl interactions are commonly observed in the crystal structures of chloropyridines and play a crucial role in their supramolecular assembly. uni-regensburg.denih.gov The directionality of these bonds (with a C-Cl···Y angle close to 180°) makes them highly valuable in crystal engineering. nih.gov

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, it can form weak C-H···X hydrogen bonds, where X is a halogen or nitrogen atom. rsc.orgmdpi.com The aromatic and aliphatic C-H groups can act as donors, interacting with the electronegative chlorine atoms or the nitrogen atom of a neighboring molecule. nih.govacs.org These C-H···Cl and C-H···N interactions, though individually weak, collectively contribute to the stability of the crystal lattice.

| Interaction Type | Donor | Acceptor | Typical Geometry | Significance |

|---|---|---|---|---|

| Halogen Bond | C4-Cl | N (Pyridine) | d(Cl···N) ≈ 3.0-3.4 Å, ∠(C-Cl···N) ≈ 160-180° | Directional control of packing |

| Halogen Bond | C-Cl | Cl (Aryl or Alkyl) | d(Cl···Cl) ≈ 3.3-3.6 Å | Lattice stabilization |

| Hydrogen Bond | C-H (Aromatic/Alkyl) | N (Pyridine) | d(H···N) ≈ 2.5-2.8 Å | Formation of chains or layers |

| Hydrogen Bond | C-H (Aromatic/Alkyl) | Cl (Aryl or Alkyl) | d(H···Cl) ≈ 2.7-3.0 Å | Cross-linking of motifs |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into the nature of its chemical bonds and functional groups. In the case of this compound and its analogues, UV-Vis spectroscopy reveals the influence of various substituents on the electronic transitions of the pyridine ring.

The electronic spectrum of pyridine, the parent heterocycle, exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, are typically high-energy transitions and appear at shorter wavelengths with high molar absorptivity (ε). Conversely, the n → π* transitions, which involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital, are lower in energy and thus appear at longer wavelengths with significantly lower intensity.

The substitution of the pyridine ring with chloro, chloromethyl, and methyl groups, as in the case of this compound, induces shifts in the absorption maxima (λmax) and changes in the molar absorptivity of these electronic transitions. These shifts are a result of the electronic effects of the substituents on the energy levels of the molecular orbitals.

Detailed research findings on closely related pyridine derivatives provide a basis for understanding the expected UV-Vis spectral characteristics of this compound. For instance, studies on various substituted pyridines have shown that the position and nature of the substituent play a crucial role in modifying the absorption spectrum. The presence of electron-donating groups like methyl groups and electron-withdrawing groups like chlorine can alter the energy gap between the ground and excited states, leading to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands.

The stability of complexes formed between pyridine derivatives and iodine has been shown to be dependent on the type and position of the substituent on the pyridine nucleus. ias.ac.in This is directly related to the electron density on the nitrogen atom, which influences the n → π* transitions. ias.ac.in

The solvent in which the spectrum is recorded can also have a significant impact, particularly on the n → π* transitions. Polar solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding, which increases the energy required for the n → π* transition, resulting in a hypsochromic shift.

The following interactive data table summarizes the UV-Vis spectroscopic data for pyridine and some of its relevant analogues, illustrating the effects of substitution on the electronic transitions. While specific data for this compound is not available in the cited literature, the data for its structural components can be used to predict its spectral behavior.

| Compound | Solvent | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition | Reference |

|---|---|---|---|---|---|

| Pyridine | Hexane | 195 | 7500 | π → π | ias.ac.in |

| Pyridine | Hexane | 251 | 2000 | π → π | ias.ac.in |

| Pyridine | Hexane | 270 | 450 | n → π* | ias.ac.in |

| Pyridine-Iodine Complex | Carbon Tetrachloride | 251 | - | Charge Transfer | ias.ac.in |

Theoretical and Computational Investigations of 4 Chloro 2 Chloromethyl 6 Methylpyridine

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Once optimized, various electronic properties can be analyzed.

Data on 4-Chloro-2-(chloromethyl)-6-methylpyridine:

Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties (such as dipole moment and total energy) for this compound derived from DFT calculations are not available in published literature.

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. This involves calculating the frequencies and intensities of the fundamental vibrational modes. By comparing the theoretical spectrum with experimental data, one can assign specific molecular motions to the observed spectral bands.

Data on this compound:

There are no published studies presenting the predicted vibrational frequencies and the corresponding assignments for the vibrational modes of this compound. For related compounds, such as 4-methylpyridine (B42270) complexes, vibrational analyses have been conducted, but this data cannot be directly extrapolated to the title compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Data on this compound:

A specific MEP map for this compound has not been reported. Studies on other chlorinated heterocyclic compounds have utilized MEP analysis to identify reactive sites. For instance, in related quinoxaline (B1680401) derivatives, the regions around electronegative atoms like oxygen and nitrogen show the most negative potential. A similar pattern would be expected for the nitrogen and chlorine atoms in this compound, but specific calculations are required for confirmation.

Quantum Chemical Studies

Beyond DFT, other quantum chemical analyses provide deeper insights into the electronic characteristics and reactivity of molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

Data on this compound:

There is no available data on the HOMO and LUMO energies or the HOMO-LUMO energy gap for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It allows for the investigation of charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals.

Data on this compound:

A specific NBO analysis for this compound, which would detail the occupancies of bonding and antibonding orbitals and the nature of hyperconjugative interactions, is not present in the available scientific literature. NBO analysis on other complex organic molecules has been used to understand their electronic structures in detail.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at an atomic level. For a molecule like this compound, MD simulations would offer critical insights into its dynamic behavior, flexibility, and interactions with its environment. These simulations can be performed in a vacuum to study intrinsic properties or, more commonly, in the presence of an explicit solvent to mimic solution-phase behavior.

The structure of this compound possesses several rotatable bonds, primarily around the chloromethyl group. The rotation around the C2-C(H2Cl) bond and the C-Cl bond of the chloromethyl group gives rise to various conformers with different energies.

Conformational Analysis: MD simulations can systematically explore the potential energy surface of the molecule to identify stable and metastable conformations. By simulating the molecule at a given temperature, the trajectories of all atoms are tracked over time. Analysis of these trajectories allows for the determination of preferred dihedral angles and the relative populations of different conformers. The results of such an analysis would typically be presented in a Ramachandran-like plot for key dihedral angles and a table of low-energy conformers.

Hypothetical Data Table: Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (N-C2-C-Cl, °) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

|---|---|---|---|

| 1 (Anti-periplanar) | 180.0 | 0.00 | 75.2 |

| 2 (Gauche) | 65.5 | 1.15 | 12.4 |

| 3 (Gauche) | -65.5 | 1.15 | 12.4 |

Tautomerism Studies: While this compound does not exhibit common prototropic tautomerism, computational methods could explore the possibility of other, less common tautomeric forms or valence isomers under specific conditions, although these are expected to be of very high energy and thus highly unstable. Quantum mechanical calculations, often coupled with MD, would be necessary to evaluate the energy barriers for any potential tautomeric transformations.

Key analyses would include:

Radial Distribution Functions (RDFs): To understand the probability of finding a solvent atom at a certain distance from a specific atom on the solute. For instance, the RDF between the pyridine (B92270) nitrogen and water hydrogens would reveal details about hydrogen bonding.

Conformational Preferences: The relative populations of conformers can change dramatically in different solvents. A polar solvent might stabilize a conformer with a larger dipole moment, whereas a nonpolar solvent would favor less polar conformations.

Solvation Free Energy: Calculating the free energy change when transferring the molecule from the gas phase to a solvent, which is a key measure of its solubility.

Hypothetical Data Table: Solvent Effects on the Anti-periplanar Conformer Population

| Solvent | Dielectric Constant | Population of Anti-periplanar Conformer (%) |

|---|---|---|

| Vacuum | 1 | 75.2 |

| Chloroform (B151607) | 4.8 | 68.5 |

| Ethanol (B145695) | 24.5 | 55.1 |

| Water | 80.1 | 49.8 |

Crystal Structure Prediction and Analysis of Polymorphism

Crystal Structure Prediction (CSP) is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone. lookchem.com This is a challenging but vital area, as the arrangement of molecules in a crystal (polymorphism) can have profound effects on a substance's physical properties.

For this compound, a CSP study would involve:

Generating a multitude of plausible crystal packings: This is achieved using specialized algorithms that explore different space groups and molecular orientations.

Ranking the structures by energy: The lattice energy of each generated structure is calculated using force fields or, more accurately, with quantum mechanical methods like Density Functional Theory (DFT) with corrections for dispersion forces. lookchem.com

Analysis of Predicted Structures: The most stable predicted structures are then analyzed to understand the key intermolecular interactions, such as C-H···N, C-H···Cl, and π-π stacking, that govern the crystal packing. nih.gov

The analysis of polymorphism involves identifying multiple crystal structures that are close in energy but have different packing arrangements. While no experimental crystal structure for this compound is publicly available, a CSP study would provide a "crystal energy landscape," highlighting the most likely polymorphs to be found experimentally.

Hypothetical Data Table: Predicted Polymorphs of this compound

| Polymorph | Space Group | Relative Lattice Energy (kJ/mol) | Density (g/cm³) | Key Interactions |

|---|---|---|---|---|

| I | P2₁/c | 0.0 | 1.45 | C-H···N hydrogen bonds, π-stacking |

| II | P-1 | 1.2 | 1.43 | C-H···Cl interactions, herringbone packing |

| III | Pbca | 3.5 | 1.41 | Halogen bonding (Cl···Cl) |

Computational Exploration of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. ijcrt.org For this compound, which is a potential intermediate in organic synthesis, understanding its reactivity is crucial. Quantum mechanical methods, particularly DFT, are used to map out the potential energy surface of a reaction.

This involves:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Locating the TS is critical as its energy determines the activation energy and thus the reaction rate.

A common reaction to study for this molecule would be nucleophilic substitution at the chloromethyl group. A computational study could, for example, compare the reaction pathway for substitution by different nucleophiles (e.g., hydroxide (B78521) vs. cyanide). Such studies can clarify regioselectivity and stereoselectivity and explain experimental outcomes. ijcrt.org Combining these quantum mechanical calculations with a solvation model (either implicit or explicit) is essential for obtaining results that are relevant to solution-phase chemistry. nih.govnih.gov

Hypothetical Data Table: DFT Calculated Energetics for SN2 Reaction with OH⁻

| Species | Description | Relative Energy (kcal/mol) in Water |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State | [HO···CH₂(C₅H₂NClMe)···Cl]⁻ | +22.5 |

| Products | (4-Chloro-6-methyl-pyridin-2-yl)methanol + Cl⁻ | -15.8 |

Applications As Key Intermediates in Specialized Chemical Synthesis

Precursors for Pharmaceutically Significant Compounds

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. fabad.org.trnih.gov 4-Chloro-2-(chloromethyl)-6-methylpyridine serves as a key precursor for introducing a specific substituted pyridylmethyl moiety into larger, more complex molecules, significantly influencing their biological activity.

Synthesis of Proton Pump Inhibitors and Related API Structures

One of the most significant applications of chloromethylpyridine derivatives is in the manufacture of proton pump inhibitors (PPIs), a class of drugs that profoundly suppress gastric acid secretion. nih.goveurjchem.com These drugs, such as lansoprazole (B1674482) and omeprazole, are pyridylmethylsulfinyl benzimidazole (B57391) derivatives. nih.govnih.gov

The general synthetic strategy for these APIs involves the crucial coupling of a substituted 2-(chloromethyl)pyridine (B1213738) with a 2-mercaptobenzimidazole (B194830) derivative. nih.gov The chloromethyl group of the pyridine component serves as an electrophile, readily reacting with the sulfur nucleophile of the benzimidazole moiety to form a thioether linkage. This intermediate is then oxidized to the final sulfoxide (B87167) active pharmaceutical ingredient. nih.govpsu.edu

For instance, the synthesis of lansoprazole impurities and related structures utilizes 2-chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy) pyridine hydrochloride as a key starting material. psu.edursc.org This highlights the industrial importance of these chlorinated pyridine intermediates in constructing the core structure of widely used anti-ulcer medications. The precise substitution pattern on the pyridine ring is critical for the drug's efficacy and metabolic stability. nih.gov

Table 1: Role of Chloromethylpyridines in PPI Synthesis

| PPI Class | Key Intermediate | Synthetic Step | Significance | References |

| Benzimidazole-based PPIs (e.g., Lansoprazole, Omeprazole) | Substituted 2-(Chloromethyl)pyridine | Coupling with 2-mercaptobenzimidazole | Forms the core pyridylmethyl-thioether linkage | nih.gov, psu.edu |

| Lansoprazole | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro-ethoxy) pyridine HCl | Condensation with 1H-Benzoimidazole-2-thiol | Builds the fundamental structure of the API | psu.edu, rsc.org |

Building Blocks for Nitrogen-Containing Heterocyclic Systems (e.g., Imidazo[4,5-b]pyridines, Thiazolopyridines)

The reactive chloromethyl group makes this compound an excellent alkylating agent for constructing more complex heterocyclic systems. Imidazo[4,5-b]pyridines, structural analogs of purines, are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. nih.govmdpi.comrsc.org

A common strategy for synthesizing N-substituted imidazo[4,5-b]pyridines involves the alkylation of a pre-formed imidazo[4,5-b]pyridine core. nih.govmdpi.com The reaction of an imidazo[4,5-b]pyridine with an alkyl halide, such as a chloromethylpyridine derivative, under basic conditions (e.g., K₂CO₃ in DMF) leads to the formation of N-alkylated products. nih.gov This reaction can result in a mixture of regioisomers, with alkylation occurring at different nitrogen atoms within the heterocyclic system (N1, N3, or N4), which can be separated and characterized. mdpi.com The use of this compound in such a reaction would introduce the (4-chloro-6-methylpyridin-2-yl)methyl group onto the imidazopyridine scaffold, providing access to a new chemical space for drug discovery.

Similarly, this alkylation strategy can be extended to the synthesis of substituted thiazolopyridines. These scaffolds are also of interest for their biological activities, including herbicidal properties. The chloromethyl functional group can readily react with nucleophilic sites on a thiazolopyridine ring system to generate more complex derivatives for biological screening.

Reagents in Peptide and Protein Chemistry

Beyond its role in synthesizing small molecule drugs, the reactivity of the chloromethyl group is harnessed in the more delicate field of peptide chemistry.

Application in Carboxyl Termini Protection Strategies

In peptide synthesis, it is essential to temporarily block, or "protect," reactive functional groups to prevent unwanted side reactions during peptide chain elongation. The carboxyl groups of amino acids, particularly the acidic side chains of aspartic acid and glutamic acid, require robust protection. Pyridylmethyl (Pym) esters, also known as picolyl esters, serve as an effective protecting group for this purpose.

The compound this compound, or more commonly its simpler analog 4-(chloromethyl)pyridine (B78701), is used to convert a carboxylic acid into its corresponding pyridylmethyl ester. This transformation is a standard esterification where the carboxylate anion acts as a nucleophile, displacing the chloride from the chloromethyl group.

A key advantage of the 4-pyridylmethyl ester is its ability to "flip" the charge state of highly acidic peptides. Peptides with numerous free carboxylic acids are negatively charged and can be difficult to purify and characterize using standard reverse-phase HPLC and positive-ion mode electrospray ionization mass spectrometry (ESI-MS). By converting the acidic side chains to pyridylmethyl esters, the basic nitrogen on the pyridine ring imparts a net positive charge to the peptide, simplifying its analysis. The pyridylmethyl protecting group is stable under many standard peptide synthesis conditions but can be readily removed when desired, typically by catalytic hydrogenation, without degrading the peptide chain.

Table 2: Pyridylmethyl Group in Peptide Synthesis

| Application | Reagent Type | Reaction | Key Advantage | Deprotection Method | References |

| Carboxyl Group Protection | Chloromethylpyridine | Esterification of carboxylic acid | Imparts positive charge to acidic peptides, aiding MS analysis | Catalytic Hydrogenation |

Development of Functional Materials and Ligands

The structural features of this compound are also valuable in materials science for creating functional surfaces and heterogeneous catalysts.

Immobilization of Metal Ion Chelates on Heterogeneous Supports

Pyridine-based ligands are widely used in coordination chemistry to chelate transition metal ions, forming stable complexes that can mimic the active sites of metalloenzymes. There is significant interest in immobilizing these metal complexes onto solid supports, such as polymers or functionalized carbon, to create recyclable heterogeneous catalysts or materials for protein separation.

Substituted chloromethylpyridines are ideal reagents for this purpose. The chloromethyl group provides a reactive "handle" that can be used to form a covalent bond with a functionalized support surface. For example, a closely related compound, 2-bromo-6-chloromethylpyridine, has been synthesized specifically for the purpose of tethering biomimetic metal ion chelates to heterogeneous supports. The chloromethyl end of the molecule reacts with the support, while the pyridine ring's nitrogen atom is free to coordinate with a metal ion. This creates a robust, immobilized ligand system. This strategy allows for high-density and uniform distribution of the metal chelate on the surface, which is crucial for applications in catalysis and affinity chromatography.

Functionalization of Polymeric and Nanomaterial Scaffolds

The dual reactivity of this compound makes it a valuable building block for modifying the surfaces of polymers and nanomaterials, thereby imparting new functionalities. The chloromethyl group (-CH₂Cl) is particularly useful as it provides a reactive handle for grafting the pyridine moiety onto various substrates through nucleophilic substitution reactions.